4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves processes like ethoxycarbonylation, methoximation, and tert-butyldimethylsilylation for the analysis of amino acids and carboxylic acids by gas chromatography (Paik & Kim, 2004). Another method includes the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step (Hsiao*, 1998).
Molecular Structure Analysis
Structural investigation of related compounds has been conducted using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the importance of intramolecular and intermolecular interactions in stabilizing the molecular structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
Various chemical reactions, including functional group transformations and synthesis of Schiff base compounds, have been explored for similar compounds. These reactions highlight the compound's versatility in organic synthesis (Çolak et al., 2021).
Physical Properties Analysis
Physical properties such as crystallization behavior and stability under different conditions are crucial for understanding the practical applications of the compound. For instance, 3-(N-tert-butyl-N-aminoxyl)benzoic acid demonstrates specific crystallization patterns and magnetic properties, providing insights into its physical characteristics (Baskett & Lahti, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and under different conditions, are essential for comprehending the compound's utility in chemical synthesis. Studies on derivatives and related compounds provide valuable information on their chemical behavior (Yamamoto et al., 1982).
Scientific Research Applications
Synthesis of Epoxy Amino Acids and Derivatives : Krishnamurthy et al. (2014) focused on producing derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with a tert-butoxycarbonyl (Boc) protection. These compounds were used to generate four diastereomers of hydroxyproline derivatives, useful in various chemical syntheses (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Development of Specific Amino Acid Derivatives : Wang Yu-huan (2009) synthesized specific amino acid derivatives involving tert-butoxycarbonyl protection. This research highlights the role of these compounds in the synthesis of more complex chemical structures (Wang Yu-huan, 2009).
Study of Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives : Ravikumar et al. (2015) investigated the structures of oxoindolyl α-hydroxy-β-amino acid derivatives, including those with tert-butoxycarbonyl amino groups. These structures are significant in understanding molecular conformations and interactions (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).
Synthesis of Benzyl Amino Acid Esters : Koseki et al. (2011) described the synthesis of benzyl amino acid esters with tert-butoxycarbonyl protection. Such compounds are essential in organic synthesis, particularly in the formation of esters and other functional groups (Koseki, Yamada, & Usuki, 2011).
Magnetic Properties of Related Compounds : Baskett and Lahti (2005) explored the crystallography and magnetism of a related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid. This study is crucial for understanding the physical properties of these compounds (Baskett & Lahti, 2005).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, such as this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation .
Biochemical Pathways
It is known that boc-protected amino acids are used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .
Pharmacokinetics
The compound is known to be a solid at room temperature and is soluble in methanol .
Result of Action
As a boc-protected amino acid, it is likely involved in the synthesis of peptides, which can have various biological effects depending on their sequence and structure .
Action Environment
The action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C . Furthermore, the compound’s efficacy in peptide synthesis can be influenced by the presence of other reactants and the specific conditions of the reaction .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQSXDNBXSYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373184 | |
Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168892-66-8 | |
Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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